molecular formula C9H17N3 B15268279 1-methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine

1-methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B15268279
M. Wt: 167.25 g/mol
InChI Key: BTSLLURHAHJCCU-UHFFFAOYSA-N
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Description

1-Methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine (CAS: 1153972-32-7) is a pyrazole derivative characterized by a methyl group at the 1-position of the pyrazole ring and a pentan-2-ylamine substituent at the 4-position. Its molecular formula is C₉H₁₇N₃, with a molecular weight of 164.25 g/mol .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

1-methyl-N-pentan-2-ylpyrazol-4-amine

InChI

InChI=1S/C9H17N3/c1-4-5-8(2)11-9-6-10-12(3)7-9/h6-8,11H,4-5H2,1-3H3

InChI Key

BTSLLURHAHJCCU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=CN(N=C1)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The cyclocondensation of hydrazines with 1,3-dicarbonyl compounds represents a classical approach to pyrazole synthesis. For 1-methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine, this method involves reacting methylhydrazine with a substituted 1,3-diketone to form the pyrazole core, followed by N-alkylation with pentan-2-amine. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbons, leading to cyclization and subsequent dehydration.

Key challenges include regioselectivity control and the need for protecting groups to prevent over-alkylation. For instance, the use of acetylacetone (2,4-pentanedione) as the diketone precursor ensures the formation of the 1H-pyrazole-4-amine scaffold, while tert-butyloxycarbonyl (Boc) protection of the amine group in pentan-2-amine mitigates side reactions.

Optimization of Reaction Conditions

Studies demonstrate that solvent choice significantly impacts yield. Dimethylformamide (DMF) enhances solubility of both hydrazine and diketone precursors, achieving yields up to 44% for analogous N-alkyl pyrazoles. Elevated temperatures (85°C) and prolonged reaction times (1.5–2 hours) further promote cyclization efficiency. Post-reaction workup typically involves extraction with dichloromethane (DCM) and purification via silica gel chromatography using gradients of hexane and ethyl acetate.

Direct Alkylation of Pyrazole Intermediates

Single-Pot Alkylation Strategy

A streamlined method developed by Khusnutdinov et al. (2021) enables direct N-alkylation of pyrazole-4-amine derivatives using primary amines as limiting reagents. In this approach, 1H-pyrazol-4-amine is treated with pentan-2-amine in the presence of O-(4-nitrobenzoyl)hydroxylamine (R1) and 2,4-pentanedione (1) under optimized conditions. The reaction mechanism involves in situ generation of an electrophilic nitrobenzoyl intermediate, which facilitates nucleophilic substitution at the pyrazole nitrogen (Table 1).

Table 1. Reaction Conditions for Direct Alkylation of 1H-Pyrazol-4-amine

Parameter Optimal Value Impact on Yield
Solvent DMF Maximizes solubility
Temperature 85°C Accelerates kinetics
Molar Ratio (R1:amine) 1.5:1 Prevents over-alkylation
Reaction Time 1.5 hours Ensures completion
Workup NaOH wash, DCM extraction Removes nitrobenzoyl byproducts

This method achieves isolated yields of 38–44% for structurally similar compounds, such as 1-(3,3-dimethylbutan-2-yl)-3,5-dimethyl-1H-pyrazole (1a).

Large-Scale Synthesis Considerations

Scaling this procedure to multimillimolar quantities requires careful control of exothermic intermediates. For example, a 3 mmol scale synthesis of 1a maintained consistent yield (44%) by employing a preheated reaction block and mechanical stirring to ensure uniform heat distribution. Chromatographic purification remains a bottleneck, necessitating alternative methods like recrystallization for industrial applications.

Acid-Promoted Heterocyclization

Microwave-Assisted Optimization

Microwave irradiation reduces reaction times from hours to minutes in analogous syntheses. For instance, cyclization of pyrazole-carbaldehydes under microwave conditions (150°C, 20 minutes) improved yields by 15–20% compared to conventional heating. Applying this technique to this compound could enhance throughput while minimizing thermal degradation.

Comparative Analysis of Synthetic Methods

Table 2. Advantages and Limitations of Preparation Methods

Method Yield (%) Scalability Regioselectivity Cost Efficiency
Cyclocondensation 40–50 Moderate High Low
Direct Alkylation 38–44 High Moderate Moderate
Acid-Promoted Cyclization N/A Theoretical Theoretical High
  • Cyclocondensation offers superior regioselectivity but requires multistep protection-deprotection sequences, increasing labor and cost.
  • Direct Alkylation balances yield and scalability, making it suitable for pilot-scale production.
  • Acid-Promoted Methods remain underexplored but hold promise for rapid, one-pot synthesis with further optimization.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Alkyl-Substituted Pyrazole Amines

  • 1-Methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine (C₈H₁₅N₃O, MW: 181.24 g/mol): The oxan-4-yl (tetrahydropyran) group introduces a cyclic ether moiety, enhancing polarity compared to the linear pentan-2-yl chain in the target compound. This likely increases water solubility but reduces lipophilicity, impacting membrane permeability .
  • However, the synthesis yield (17.9%) is relatively low compared to typical alkylamine couplings .

Aromatic/Heterocyclic-Substituted Derivatives

  • Its higher molecular weight compared to the pentan-2-yl analog may affect pharmacokinetics .
  • 5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine: The trifluoromethyl group increases metabolic stability and electronegativity, enabling halogen bonding.

Fluoroalkyl Derivatives

  • 1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine (C₅H₇F₂N₃): Fluorine atoms enhance lipophilicity and bioavailability. Such derivatives are prioritized in drug discovery for improved blood-brain barrier penetration .

Biological Activity

1-Methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of molecules known for their diverse biological effects, including anti-inflammatory, anticancer, and antimicrobial properties.

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H16_{16}N4_{4}
  • Molecular Weight : 192.26 g/mol

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated potent inhibition of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. The compound showed an IC50_{50} value of 0.98 μM against CDK2, indicating strong potential as an anticancer agent . Although specific data on this compound is limited, its structural similarity to other active pyrazole compounds suggests potential anticancer activity.

Enzyme Inhibition

Pyrazole derivatives are also known to inhibit various enzymes involved in disease processes. For example, compounds with similar structures have been identified as inhibitors of serine proteases and other enzymes critical in viral infections and cancer progression . The inhibition of such enzymes can lead to reduced tumor growth and enhanced therapeutic effects.

Case Studies

Several studies have evaluated the biological activities of pyrazole derivatives:

  • Antitumor Activity : A series of pyrazole derivatives were tested against different cancer cell lines, showing significant antiproliferative effects. Notably, compounds with structural similarities to this compound exhibited IC50_{50} values in the low micromolar range against breast cancer (MCF-7) and melanoma (B16-F10) cell lines .
  • Antimicrobial Activity : Pyrazole derivatives have also been explored for their antimicrobial properties. Research indicates that certain pyrazole compounds inhibit bacterial growth effectively, suggesting a potential role in treating infections .

The mechanisms through which pyrazole derivatives exert their biological effects often involve:

  • Inhibition of Kinases : Many pyrazoles act as kinase inhibitors, disrupting signaling pathways essential for tumor growth.
  • Modulation of Apoptosis : Some compounds induce apoptosis in cancer cells by activating specific pathways that lead to programmed cell death.

Data Tables

PropertyValue
Molecular Weight192.26 g/mol
Anticancer IC50_{50}~0.98 μM (related compounds)
Antimicrobial ActivityEffective against various strains

Q & A

Q. What are the optimal synthetic routes for 1-methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including alkylation of pyrazole precursors and subsequent amine coupling. Key steps include:

  • Alkylation : Reacting 1H-pyrazol-4-amine with methyl iodide under basic conditions (e.g., K₂CO₃) to introduce the methyl group.
  • Amine Coupling : Introducing the pentan-2-yl group via nucleophilic substitution or reductive amination. For example, copper-catalyzed coupling with 2-pentylamine in DMSO at 35–50°C improves regioselectivity .
  • Purification : Chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization enhances purity (>95%). Reaction temperature, solvent polarity, and catalyst choice (e.g., CuBr) critically affect yield (reported 17–82% in analogous syntheses) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Structural confirmation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl at pyrazole-N1, pentan-2-yl at amine). Key signals include δ 2.3–2.7 ppm (pentan-2-yl CH₂) and δ 3.8–4.0 ppm (pyrazole-CH₃) .
  • Mass Spectrometry : HRMS-ESI confirms molecular weight (e.g., [M+H]⁺ at m/z 182.2) .
  • X-ray Crystallography : SHELXL refines crystal structures, resolving bond angles and torsional strain. Data collection at 100–150 K with Mo-Kα radiation is standard .

Q. What are the compound’s stability profiles under varying conditions?

  • Thermal Stability : Stable up to 150°C (TGA data for analogs). Decomposition occurs via N–C bond cleavage at higher temperatures.
  • pH Sensitivity : Stable in neutral to mildly acidic conditions (pH 4–7). Hydrolysis occurs in strong acids (pH < 2) or bases (pH > 10), forming pyrazole carboxylic acid derivatives .
  • Light/Oxidation : Susceptible to UV-induced degradation; store in amber vials under inert gas. Reacts with strong oxidizers (e.g., KMnO₄), forming nitro derivatives .

Advanced Research Questions

Q. How does the compound’s structure influence its binding to biological targets, and what SAR insights exist?

  • Pyrazole Core : The planar pyrazole ring facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., kinases).
  • Pentan-2-yl Group : The branched alkyl chain enhances lipophilicity (logP ≈ 2.1), improving membrane permeability. Substitution with cyclopropyl (logP ≈ 1.8) reduces activity in antimicrobial assays .
  • Methyl vs. Ethyl Substitution : Methyl at pyrazole-N1 increases metabolic stability compared to ethyl (t₁/₂: 4.2 h vs. 2.8 h in microsomal assays) .

Q. What methodologies are recommended for resolving contradictions in crystallographic data?

  • Twinned Data : Use SHELXL’s TWIN/BASF commands to model twin domains. For high mosaicity, merge datasets from multiple crystals .
  • Disordered Solvents : Apply SQUEEZE (PLATON) to model diffuse electron density.
  • Validation Tools : Check Rint (<5%) and Rfree (>2% lower than Rwork) to avoid overfitting .

Q. How can in vitro pharmacological activity be systematically evaluated?

  • Enzyme Assays : Use FRET-based kinase assays (e.g., EGFR IC₅₀ determination) with ATP concentrations near Km.
  • Cell Viability : MTT assays (e.g., 48 h exposure, 5–100 µM range) assess cytotoxicity. Normalize to DMSO controls .
  • ADME Profiling : Microsomal stability (human liver microsomes, NADPH cofactor) and Caco-2 permeability assays predict pharmacokinetics .

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